1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-11-13(21-18(23)22-15-8-5-9-25-15)10-14-17(19-11)24-16(20-14)12-6-3-2-4-7-12/h2-10H,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLZGSUKJGFFCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)NC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)urea is a compound that has gained attention due to its potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on available research findings.
Chemical Structure and Properties
The compound features a unique structure that combines an oxazole ring fused with a pyridine moiety and a thiophene substituent attached to a urea group. The molecular formula is with a molecular weight of approximately 328.40 g/mol. This structural complexity suggests diverse interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties. The following sections detail specific findings related to the biological activity of this compound.
Anticancer Activity
Several studies have indicated that derivatives of urea compounds possess significant anticancer properties. For instance, urea derivatives have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Induces apoptosis |
| This compound | HepG2 | TBD | Cell cycle arrest |
| This compound | A549 | TBD | Inhibits proliferation |
Note: TBD indicates that specific IC50 values need further experimental determination.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range.
Case Studies
In a recent study focusing on thiophene-containing urea derivatives, compounds were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Some derivatives exhibited MIC values as low as 1.56 µM, indicating strong potential for further development as anti-TB agents.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets. The interactions with enzymes such as DNA gyrase and MurD were analyzed, revealing favorable binding energies compared to reference drugs.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Core
The oxazolo-pyridine core distinguishes this compound from other urea derivatives. For example:
- Pyridine-based analogs : Compounds like 1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h) and ethyl 4-(3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)ureido)benzoate (5j) () share a pyridine ring but lack the fused oxazole ring, which may reduce planarity and alter binding interactions .
- Pyrimidine/thiol derivatives : Compounds 4a–d and 5a–d () replace the oxazolo-pyridine core with pyrimidin-2-ol or pyrimidin-2-thiol systems, introducing additional hydrogen-bonding or hydrophobic interactions .
- Triazolo-pyridazine derivatives : The compound 1-(2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(thiophen-2-yl)urea () features a triazolo-pyridazine core, which may enhance π-π stacking compared to oxazolo-pyridine .
Substituent Variations and Their Implications
- Methyl and phenyl substituents : The 5-methyl and 2-phenyl groups on the oxazolo-pyridine core may sterically hinder enzyme binding compared to simpler pyridine derivatives (e.g., 5h ) .
- Electron-withdrawing groups : Analogs such as 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea (5e) () demonstrate how halogen or trifluoromethyl groups can enhance metabolic stability .
Physicochemical Properties
Key data from structurally related compounds ():
| Compound Name | Melting Point (°C) | Yield (%) | Notable Substituents |
|---|---|---|---|
| 1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h) | 217–219 | 60 | 4-Fluorophenyl, thiophen-2-yl |
| Ethyl 4-(3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)ureido)benzoate (5j) | 203–204 | 69 | Ethyl ester, thiophen-2-yl |
| 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea (5e) | 241–242 | 68 | 4-Chlorophenyl, CF3 |
Higher melting points (e.g., 241–242°C for 5e ) correlate with stronger intermolecular forces from halogen substituents, whereas ester groups (e.g., 5j ) reduce melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
